molecular formula C15H20N2O B169457 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-69-9

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B169457
M. Wt: 244.33 g/mol
InChI Key: OHUKTYVHYSBFFY-UHFFFAOYSA-N
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Description

“8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 154495-69-9 . Its molecular weight is 244.34 . The IUPAC name for this compound is 8-benzyl-2,8-diazaspiro[4.5]decan-3-one . The InChI code for this compound is 1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) .


Molecular Structure Analysis

The molecular structure of “8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the formula C15H20N2O . The InChI key for this compound is OHUKTYVHYSBFFY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Anti-Ulcer Activity

  • Application Summary : This compound has been investigated for its potential as a new anti-ulcer agent. It was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .
  • Methods of Application : The compound was synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .
  • Results or Outcomes : The compound was found to possess anti-ulcer activity comparable with that of omeprazole .

2. RIPK1 Kinase Inhibition

  • Application Summary : The compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed lytic cell death. Inhibition of RIPK1 has shown therapeutic potential in many human diseases .
  • Methods of Application : A virtual screening workflow was performed to discover new chemotypes of RIPK1 inhibitors, leading to the discovery of this compound as a hit compound .
  • Results or Outcomes : The compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Safety And Hazards

The safety information for “8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUKTYVHYSBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437246
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

CAS RN

154495-69-9
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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